Akt1-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C33H29N11 |

|---|---|

Poids moléculaire |

579.7 g/mol |

Nom IUPAC |

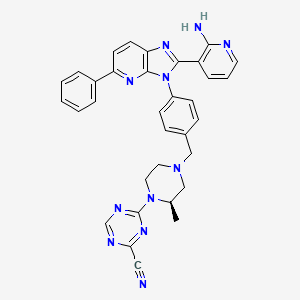

4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile |

InChI |

InChI=1S/C33H29N11/c1-22-19-42(16-17-43(22)33-38-21-37-29(18-34)41-33)20-23-9-11-25(12-10-23)44-31(26-8-5-15-36-30(26)35)40-28-14-13-27(39-32(28)44)24-6-3-2-4-7-24/h2-15,21-22H,16-17,19-20H2,1H3,(H2,35,36)/t22-/m1/s1 |

Clé InChI |

SGDGUKLSPOXOLC-JOCHJYFZSA-N |

SMILES isomérique |

C[C@@H]1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |

SMILES canonique |

CC1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to Akt1-IN-6 (CAS Number 1430056-54-4): A Pan-Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Akt1-IN-6, a potent small molecule inhibitor of the Akt serine/threonine kinase family. Identified by the CAS number 1430056-54-4 and also known as INCB047775, this compound demonstrates inhibitory activity against all three Akt isoforms: Akt1, Akt2, and Akt3. This document consolidates available data on its mechanism of action, biochemical and cellular activity, and provides detailed experimental protocols relevant to its study. The information is intended to support researchers and drug development professionals in evaluating and utilizing this compound for preclinical research and development.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The Akt family of serine/threonine kinases, comprising Akt1, Akt2, and Akt3, represents a key nodal point in this pathway. This compound has emerged as a potent pan-Akt inhibitor, offering a valuable tool for investigating the therapeutic potential of targeting this central signaling axis.

Physicochemical Properties and Quantitative Data

This compound is a small molecule inhibitor with demonstrated potent activity against all three Akt isoforms. While specific publicly available data is limited, the compound is characterized by the following information.

| Property | Value | Reference |

| CAS Number | 1430056-54-4 | |

| Alternative Name | INCB047775 | |

| Molecular Formula | C₂₂H₂₀FN₅O | |

| Molecular Weight | 389.43 g/mol | |

| IC₅₀ (Akt1) | < 500 nM | [1] |

| IC₅₀ (Akt2) | < 500 nM | [1] |

| IC₅₀ (Akt3) | < 500 nM | [1] |

| Ki | Data not publicly available | |

| EC₅₀ | Data not publicly available | |

| LD₅₀ | Data not publicly available |

Mechanism of Action and Signaling Pathway

This compound functions as a pan-Akt inhibitor, targeting the kinase activity of all three Akt isoforms. By inhibiting Akt, the compound blocks the phosphorylation of a multitude of downstream substrates, thereby interfering with the pro-survival and pro-proliferative signals of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following are generalized protocols for assessing the activity of Akt inhibitors like this compound. Specific parameters may require optimization for individual experimental setups.

Biochemical Kinase Assay (In Vitro)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified Akt isoforms.

Materials:

-

Purified recombinant Akt1, Akt2, or Akt3 enzyme

-

Akt substrate (e.g., a peptide derived from GSK3)

-

Adenosine triphosphate (ATP)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

This compound dissolved in DMSO

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibody)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the purified Akt enzyme to each well and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Akt substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

-

Quantify the amount of phosphorylated substrate using a suitable detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Western Blot Assay

This protocol is designed to assess the effect of this compound on the phosphorylation of downstream Akt targets in a cellular context.

Materials:

-

Cancer cell line with an activated PI3K/Akt pathway (e.g., PTEN-null or PIK3CA-mutant)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify the levels of phosphorylated and total proteins.

In Vivo Studies, Pharmacokinetics, and Safety

As of the latest available information, specific in vivo efficacy, pharmacokinetic, and detailed safety and toxicology data for this compound (INCB047775) are not extensively available in the public domain. Preclinical development data is often proprietary. For in vivo studies, a typical workflow is described below.

Conclusion

This compound (CAS 1430056-54-4) is a potent pan-Akt inhibitor that serves as a valuable research tool for studying the PI3K/Akt/mTOR signaling pathway. Its ability to inhibit all three Akt isoforms makes it a strong candidate for investigating the therapeutic potential of pan-Akt inhibition in various disease models, particularly in oncology. Further disclosure of specific quantitative data and preclinical findings will be crucial for its continued evaluation and potential clinical development.

References

The Structure-Activity Relationship of Akt1-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1 (Protein Kinase B alpha) is a serine/threonine-protein kinase that plays a central role in multiple cellular processes, including cell growth, proliferation, survival, and metabolism. It is a key component of the frequently dysregulated PI3K/Akt/mTOR signaling pathway, making it a prime therapeutic target in oncology and other diseases. Akt1-IN-6 is a potent inhibitor of Akt1, demonstrating significant potential in preclinical studies. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including its mechanism of action, synthetic strategies, and key experimental protocols for its evaluation.

Core Structure and Mechanism of Action

This compound is an ATP-competitive inhibitor of Akt1 with a reported IC50 value of less than 15 nM. Its chemical structure, represented by the SMILES string C[C@@H]1CN(CCN1C2=NC=NC(=N2)C#N)CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N, reveals a complex heterocyclic scaffold. The molecule's inhibitory activity is derived from its ability to occupy the ATP-binding pocket of the Akt1 kinase domain, thereby preventing the phosphorylation of its downstream substrates.

Structure-Activity Relationship (SAR)

Table 1: Inferred Structure-Activity Relationship for this compound Analogs

| Moiety/Substituent | Position/Modification | Inferred Impact on Activity | Rationale (Based on Related Akt Inhibitors) |

| Pyrrolopyrimidine Core | Core Scaffold | Essential for hinge-binding | The nitrogen atoms in the pyrimidine ring are critical for forming hydrogen bonds with the hinge region of the kinase domain. |

| Cyano Group | C2 of Pyrimidine | Likely contributes to potency | The electron-withdrawing nature of the cyano group can enhance binding affinity. |

| Piperazine Linker | Linker between Pyrrolopyrimidine and Phenyl | Provides optimal spacing and vector | The piperazine ring offers a rigid yet flexible linker to position the solvent-front interacting moiety. Modifications to the piperazine can modulate solubility and cell permeability. |

| Methyl Group on Piperazine | (R)-configuration | May enhance potency and/or selectivity | The stereochemistry at this position can influence the overall conformation of the molecule, leading to a more favorable binding pose. |

| Phenyl Ring | Solvent-Front Moiety | Interacts with the solvent-exposed region | Substitutions on this ring can be explored to improve physicochemical properties and target specific subpockets. |

| Fused Tricyclic System | Large lipophilic group | Occupies a large hydrophobic pocket | This moiety contributes significantly to the overall potency by making extensive van der Waals contacts. Modifications can impact both potency and selectivity. |

| Amino Pyridine Moiety | Attached to the Tricyclic System | Potential for additional interactions | This group may form additional hydrogen bonds or polar interactions with residues in the binding site. |

Experimental Protocols

Proposed Synthesis of this compound

A definitive, published step-by-step synthesis for this compound is not publicly available. However, based on the synthesis of structurally related Akt inhibitors disclosed in the patent literature, a plausible synthetic route can be proposed. This would likely involve a multi-step sequence starting from commercially available precursors for the pyrrolopyrimidine and the fused tricyclic moieties, followed by a key coupling reaction to connect the two fragments via the piperazine linker.

Disclaimer: The following is a generalized, hypothetical synthetic workflow.

Caption: Proposed Synthetic Workflow for this compound.

Akt1 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Akt1 enzyme

-

Substrate peptide (e.g., a derivative of GSK-3)

-

ATP

-

This compound or other test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents:

-

Dilute Akt1 enzyme and substrate peptide in kinase buffer.

-

Prepare a serial dilution of this compound in DMSO, then dilute in kinase buffer.

-

Prepare ATP solution in kinase buffer.

-

-

Set up Kinase Reaction:

-

To the wells of a 96-well plate, add:

-

Kinase buffer (for negative control) or test compound solution.

-

Akt1 enzyme solution.

-

Substrate peptide solution.

-

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding ATP solution to all wells.

-

Incubate at 30°C for 60 minutes.

-

-

Terminate Reaction and Detect Signal:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: ADP-Glo™ Kinase Assay Workflow.

Cellular Assay: Western Blot for Downstream Akt Signaling

This assay measures the ability of this compound to inhibit the phosphorylation of downstream targets of Akt, such as PRAS40 and S6 ribosomal protein, in a cellular context.

Materials:

-

Cancer cell line with an activated PI3K/Akt pathway (e.g., MDA-MB-468)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-p-PRAS40 (Thr246), anti-PRAS40, anti-p-S6 (Ser235/236), anti-S6, anti-Actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and blotting equipment

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and add ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (e.g., Actin).

-

Determine the concentration-dependent effect of this compound on the phosphorylation of its downstream targets.

-

Caption: Western Blotting Workflow for Akt Signaling.

Signaling Pathway

Akt1 is a critical node in the PI3K signaling pathway. Upon activation by upstream signals such as growth factors, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits Akt1 to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt1 then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.

Caption: The PI3K/Akt Signaling Pathway and the Point of Inhibition by this compound.

Conclusion

This compound is a potent and specific inhibitor of Akt1 with significant therapeutic potential. While detailed SAR data remains proprietary, analysis of related compounds provides valuable insights for further optimization. The experimental protocols outlined in this guide offer a robust framework for the preclinical evaluation of this compound and its analogs. A deeper understanding of the interactions between this chemical series and the Akt kinase domain will be crucial for the development of next-generation inhibitors with improved efficacy and safety profiles.

The Discovery and Synthesis of A-674563: A Potent and Orally Bioavailable Akt1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-674563 is a potent and selective, orally available, ATP-competitive inhibitor of Akt1 (Protein Kinase Bα).[1][2] As a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers, Akt1 represents a key therapeutic target. A-674563 emerged from a lead optimization program aimed at improving the pharmacokinetic profile of an earlier lead compound, A-443654. This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of A-674563, including detailed experimental protocols and a summary of its quantitative inhibitory and cellular activities.

Discovery and Rationale

The development of A-674563 was a direct result of a medicinal chemistry effort to optimize a potent indole-containing Akt inhibitor, A-443654, which was identified through high-throughput screening.[2] While A-443654 demonstrated potent inhibition of all three Akt isoforms, it lacked oral bioavailability. The key structural modification leading to A-674563 was the replacement of the indole moiety with a phenyl group.[2][3] This substitution successfully conferred oral activity, a critical attribute for a clinical drug candidate.[2][3]

A-674563 is an ATP-competitive and reversible inhibitor of Akt1.[2] It exerts its effect by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates.

Chemical Synthesis

The synthesis of A-674563, chemically named (αS)-α-[[[5-(3-Methyl-1H-indazol-5-yl)-3-pyridinyl]oxy]methyl]-benzeneethanamine, involves a multi-step synthetic route. While a detailed, step-by-step protocol from a single source is not publicly available, the general synthetic strategy can be inferred from related medicinal chemistry literature. The core of the molecule consists of a substituted indazole linked to a pyridine ring, which is further connected to a phenethylamine moiety. The synthesis would likely involve the coupling of a protected 5-bromo-3-methyl-1H-indazole with a substituted pyridine boronic acid or ester via a Suzuki coupling reaction. The resulting intermediate would then be subjected to an ether synthesis with a protected chiral amino alcohol, followed by deprotection to yield the final compound.

Biological Activity

A-674563 has been extensively characterized for its in vitro and in vivo activity. It is a potent inhibitor of Akt1 with a reported inhibitory constant (Ki) of 11 nM.[3]

In Vitro Potency and Selectivity

The inhibitory activity of A-674563 against Akt1 and its selectivity against other kinases have been determined through various biochemical assays.

| Target | Assay Type | Value (nM) | Reference |

| Akt1 | Ki | 11 | [3] |

| PKA | Ki | 16 | [4] |

| CDK2 | Ki | 46 | [4] |

| GSK-3β | Ki | 110 | [4] |

| ERK2 | Ki | 260 | [4] |

| Tumor Cells | EC50 | 400 | [3] |

Table 1: In vitro inhibitory activity and cellular potency of A-674563.

A-674563 demonstrates good selectivity for Akt1 over other kinases, although it is less selective against the closely related kinase PKA compared to its predecessor, A-443654.[2]

Cellular Activity

In cellular assays, A-674563 effectively inhibits the phosphorylation of downstream Akt substrates.[3] It has been shown to slow the proliferation of various tumor cell lines with an EC50 of 0.4 μM.[3] Furthermore, treatment with A-674563 leads to G2 phase cell cycle arrest and the induction of apoptosis.[3]

In Vivo Efficacy and Pharmacokinetics

A-674563 has demonstrated oral bioavailability of 67% in mice.[4] In preclinical xenograft models of prostate cancer, oral administration of A-674563 in combination with the chemotherapeutic agent paclitaxel resulted in a significant reduction in tumor growth.[1] While it showed limited single-agent efficacy, its ability to enhance the activity of standard-of-care chemotherapy highlights its potential as a combination therapy.[4]

Mechanism of Action: The PI3K/Akt Signaling Pathway

A-674563 inhibits the serine/threonine kinase Akt, a central node in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.

Experimental Protocols

In Vitro Akt1 Kinase Assay

This protocol describes a radiometric assay to determine the inhibitory activity of compounds against Akt1.

Materials:

-

Recombinant His-tagged Akt1

-

Biotinylated mouse Bad peptide substrate

-

Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1% (w/v) Triton X-100, 1 mM DTT

-

ATP (5 μM final concentration, Km = 40 μM)

-

Peptide Substrate (5 μM final concentration, Km = 15 μM)

-

[γ-³³P]ATP (0.5 μCi)

-

A-674563 (or other test compounds) at various concentrations

-

Termination Buffer: 0.1 M EDTA (pH 8.0), 4 M NaCl

-

Streptavidin-coated plates

-

Wash Buffer: PBS with 0.05% Tween-20

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a total volume of 50 μL containing reaction buffer, 60 ng of His-Akt1, 5 μM peptide substrate, and the test compound at the desired concentration.

-

Initiate the kinase reaction by adding 5 μM ATP and 0.5 μCi of [γ-³³P]ATP.

-

Incubate the reaction at room temperature for 30 minutes.

-

Stop the reaction by adding 50 μL of termination buffer.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash the plate with wash buffer to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration and determine the Ki value.

Conclusion

A-674563 is a significant example of successful lead optimization in drug discovery, resulting in an orally bioavailable and potent Akt1 inhibitor. Its well-characterized in vitro and in vivo profile, along with its defined mechanism of action, makes it a valuable tool compound for studying the role of Akt1 in cancer and other diseases. The development of A-674563 also underscores the potential of targeting the PI3K/Akt pathway, particularly in combination with other anti-cancer agents, as a promising therapeutic strategy. Further research may focus on improving the selectivity of such inhibitors to minimize off-target effects and enhance their therapeutic window.

References

Navigating the PI3K/Akt Signaling Pathway: A Technical Guide to the Pan-Akt Inhibitor MK-2206

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Akt1-IN-6" indicate it is a potent inhibitor of Akt1, with an IC50 value of less than 15 nM. However, publicly available data to classify it as a pan-Akt inhibitor are not available. This guide will therefore focus on the well-characterized, orally bioavailable, allosteric pan-Akt inhibitor, MK-2206 , as a representative compound to provide a comprehensive technical overview in line with the user's request.

Introduction to the Akt Signaling Pathway and the Rationale for Pan-Akt Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B, PKB) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The Akt family comprises three highly homologous serine/threonine kinase isoforms: Akt1, Akt2, and Akt3. Hyperactivation of this pathway, a frequent event in a wide range of human cancers, is driven by various genetic alterations such as mutations in PIK3CA, loss of the tumor suppressor PTEN, and amplification or mutation of Akt itself. This aberrant signaling promotes tumorigenesis and can contribute to resistance to conventional cancer therapies.

Pan-Akt inhibitors, which target all three isoforms, are a promising therapeutic strategy to comprehensively block the oncogenic outputs of this pathway. MK-2206 is a potent, allosteric inhibitor of Akt that has been extensively evaluated in preclinical and clinical studies.

MK-2206: A Profile of a Pan-Akt Inhibitor

MK-2206 is an orally active, highly selective allosteric inhibitor of all three Akt isoforms. Unlike ATP-competitive inhibitors, MK-2206 binds to a site in the pleckstrin homology (PH) domain, inducing a conformational change that prevents the localization of Akt to the plasma membrane and its subsequent activation.

In Vitro Potency and Selectivity

MK-2206 demonstrates potent inhibition of all three Akt isoforms in cell-free assays. Its allosteric mechanism contributes to its high selectivity, with no significant inhibitory activity observed against a large panel of other protein kinases.

| Target | IC50 (nM) | Reference(s) |

| Akt1 | 5 - 8 | |

| Akt2 | 12 | |

| Akt3 | 65 |

Cellular Activity

In cellular assays, MK-2206 effectively inhibits the phosphorylation of Akt at both Threonine 308 (T308) and Serine 473 (S473), key events in its activation. This leads to the downstream inhibition of Akt substrates such as GSK3β, PRAS40, and S6 ribosomal protein. The anti-proliferative activity of MK-2206 has been demonstrated across a range of cancer cell lines, with IC50 values typically in the low micromolar range.

| Cell Line (Cancer Type) | IC50 (µM) | Reference(s) |

| NCI-H460 (Lung) | 3.4 | |

| A431 (Epidermoid) | 5.5 | |

| HCC827 (Lung) | 4.3 | |

| NCI-H292 (Lung) | 5.2 | |

| CNE-1 (Nasopharyngeal) | 3 - 5 | |

| CNE-2 (Nasopharyngeal) | 3 - 5 | |

| HONE-1 (Nasopharyngeal) | 3 - 5 | |

| SUNE-1 (Nasopharyngeal) | < 1 |

In Vivo Efficacy

The anti-tumor activity of MK-2206 has been demonstrated in various xenograft models. Oral administration of MK-2206 leads to a dose-dependent inhibition of tumor growth.

| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |

| A2780 (Ovarian) | 240 mg/kg, p.o., 3 times a week | ~60% | |

| Osteosarcoma Panel | 180 mg/kg, p.o., M-W-F | Significant differences in EFS | |

| CNE-2 (Nasopharyngeal) | Not specified | Significant | |

| ZR75-1 (Breast) | 240 or 480 mg/kg, p.o., once per week | Significant |

Signaling Pathways and Experimental Workflows

The PI3K/Akt Signaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling cascade and highlights the points of intervention by inhibitors.

An In-depth Technical Guide on the Effect of Akt1-IN-6 on the PI3K/Akt/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer, making its components highly attractive targets for therapeutic intervention. Akt1, a serine/threonine kinase, serves as a central node in this pathway. Akt1-IN-6 is a potent and selective inhibitor of Akt1, demonstrating significant potential for targeted cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the PI3K/Akt/mTOR pathway, and detailed experimental protocols for its characterization.

This compound: A Potent and Selective Akt1 Inhibitor

This compound is a small molecule inhibitor that specifically targets the Akt1 isoform. Its high potency and selectivity make it a valuable tool for dissecting the specific roles of Akt1 in cellular signaling and a promising candidate for drug development.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified, highlighting its potency for Akt1.

| Compound | Target | IC50 | CAS Number | Molecular Formula | Reference |

| This compound | Akt1 | <15 nM | 3034254-12-8 | C33H29N11 | [1][2] |

Note: The provided IC50 value is based on information from patent literature[3]. Further validation in peer-reviewed studies is pending.

Mechanism of Action and Impact on the PI3K/Akt/mTOR Pathway

This compound exerts its effects by directly inhibiting the kinase activity of Akt1. This inhibition reverberates through the PI3K/Akt/mTOR pathway, affecting downstream signaling events that are crucial for cell function.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).

Activated Akt1 proceeds to phosphorylate a wide array of downstream substrates, including tuberous sclerosis complex 2 (TSC2) and proline-rich Akt substrate of 40 kDa (PRAS40). Phosphorylation of TSC2 by Akt1 leads to the activation of mTOR Complex 1 (mTORC1). mTORC1, a central regulator of cell growth, then phosphorylates key downstream effectors, including p70 S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell proliferation.

Effect of this compound on Downstream Signaling

By inhibiting Akt1, this compound is expected to have the following effects on the downstream components of the PI3K/Akt/mTOR pathway:

-

Decreased Phosphorylation of TSC2: Inhibition of Akt1 will prevent the phosphorylation and subsequent inhibition of TSC2. This will lead to the suppression of mTORC1 activity.

-

Reduced mTORC1 Activity: With TSC2 active, mTORC1 will be inhibited, leading to decreased phosphorylation of its downstream targets.

-

Decreased Phosphorylation of p70S6K and S6: Reduced mTORC1 activity will result in decreased phosphorylation of p70S6K at Thr389 and, consequently, reduced phosphorylation of its substrate, the ribosomal protein S6.

-

Decreased Phosphorylation of 4E-BP1: Inhibition of mTORC1 will lead to hypophosphorylation of 4E-BP1. Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effect of this compound on the PI3K/Akt/mTOR pathway.

Akt1 Kinase Inhibition Assay

This assay is used to determine the in vitro potency of this compound against Akt1. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Akt1 enzyme

-

Akttide (a substrate peptide for Akt)

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the Akt1 enzyme and the this compound dilutions (or DMSO for control).

-

Initiate the kinase reaction by adding a mixture of the Akttide substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection reagent according to the manufacturer's protocol.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Pathway Phosphorylation

Western blotting is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in a cellular context.

Materials:

-

Cancer cell line with an active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-p70S6K (Thr389)

-

Total p70S6K

-

Phospho-4E-BP1 (Thr37/46)

-

Total 4E-BP1

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a potent and selective inhibitor of Akt1 that holds promise as a targeted therapeutic agent. Its mechanism of action involves the direct inhibition of Akt1 kinase activity, leading to the downstream suppression of the mTORC1 signaling pathway. This guide provides a foundational understanding of the effects of this compound and detailed protocols for its further investigation. As research on this compound is still emerging, the methodologies outlined here will be crucial for elucidating its full therapeutic potential and advancing its development for clinical applications.

References

In-Depth Technical Guide: Akt1-IN-6 Target Binding and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and kinetic properties of Akt1-IN-6, a potent inhibitor of the serine/threonine kinase Akt1. This document consolidates available data on its binding affinity, selectivity, and the methodologies employed for its characterization.

Core Target Binding and Affinity

This compound, also identified as Compound 273 in patent literature, is a highly potent inhibitor of Akt1. The primary reported quantitative measure of its activity is the half-maximal inhibitory concentration (IC50).

Table 1: Quantitative Binding Data for this compound

| Target | Parameter | Value |

| Akt1 | IC50 | <15 nM |

This data indicates that this compound inhibits the activity of the Akt1 enzyme by 50% at a concentration of less than 15 nanomolar, signifying a strong inhibitory potential.

Binding Kinetics and Selectivity

As of the latest available information, specific quantitative data regarding the binding kinetics of this compound, such as the association (kon) and dissociation (koff) rate constants, have not been publicly disclosed. Similarly, a detailed kinase selectivity profile against a broad panel of kinases has not been made available in published literature or patents.

Experimental Protocols

The following sections detail the likely experimental methodologies used to characterize the interaction of this compound with its target, based on standard practices for kinase inhibitor profiling and information alluded to in patent documents.

Biochemical Kinase Inhibition Assay (General Protocol)

The determination of the IC50 value for this compound was likely performed using a biochemical assay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay or a luminescence-based assay like the Kinase-Glo® platform.

Objective: To measure the ability of this compound to inhibit the enzymatic activity of purified Akt1.

Principle: These assays typically involve a recombinant Akt1 enzyme, a specific substrate peptide, and ATP. The kinase transfers a phosphate group from ATP to the substrate. The assay readout quantifies either the amount of phosphorylated substrate or the amount of ATP remaining after the reaction. The signal is inversely proportional to the inhibitory activity of the compound.

Generalized TR-FRET Assay Protocol:

-

Reagents:

-

Recombinant full-length human Akt1 enzyme.

-

Biotinylated peptide substrate for Akt1.

-

ATP.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT, BSA).

-

Europium-labeled anti-phospho-substrate antibody (donor fluorophore).

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).

-

This compound (solubilized in DMSO).

-

-

Procedure:

-

A dilution series of this compound is prepared in assay buffer.

-

The Akt1 enzyme and the peptide substrate are incubated with the different concentrations of this compound in a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

The reaction is stopped by the addition of a solution containing EDTA.

-

The detection reagents (Europium-labeled antibody and Streptavidin-acceptor) are added.

-

After an incubation period to allow for antibody-substrate binding, the TR-FRET signal is measured on a plate reader capable of time-resolved fluorescence detection.

-

-

Data Analysis:

-

The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.

-

The data is normalized to controls (0% inhibition with DMSO alone, and 100% inhibition with a high concentration of a known potent inhibitor or no enzyme).

-

The normalized data is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

Signaling Pathway and Mechanism of Action

Akt1 is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. This compound, by inhibiting Akt1, effectively blocks the downstream signaling cascade.

Caption: The PI3K/Akt1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Visualization

The general workflow for identifying and characterizing a kinase inhibitor like this compound involves several key stages, from initial screening to detailed biochemical characterization.

Caption: A generalized workflow for the discovery and characterization of a kinase inhibitor.

Akt1-IN-6: An In-Depth Technical Guide to its In Vitro Inhibitory Concentration (IC50)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1-IN-6 is a potent small molecule inhibitor targeting the Akt serine/threonine kinase family, which includes isoforms Akt1, Akt2, and Akt3. These kinases are central nodes in the PI3K/Akt signaling pathway, a critical regulator of diverse cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the in vitro inhibitory concentration (IC50) of this compound, detailed experimental methodologies for its determination, and a visualization of the relevant signaling pathways.

Data Presentation: In Vitro Inhibitory Concentration (IC50) of this compound

The inhibitory potency of this compound has been characterized in biochemical assays against the three Akt isoforms. The available data indicates that this compound is a pan-Akt inhibitor, effectively targeting all three family members.

| Target Kinase | In Vitro IC50 (nM) | Reference |

| Akt1 | < 500 | [1][2] |

| Akt2 | < 500 | [1][2] |

| Akt3 | < 500 | [1][2] |

Note: The IC50 values are reported as a general potency range based on information from a patent (WO2013056015A1)[1][2]. Specific, discrete IC50 values for each isoform from publicly available research literature are limited.

Experimental Protocols

Detailed experimental protocols for determining the IC50 of kinase inhibitors are crucial for the reproducibility and interpretation of results. Below are representative protocols for both biochemical and cell-based assays that are commonly employed to evaluate the potency of Akt inhibitors like this compound.

Biochemical Kinase Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro IC50 of an inhibitor against a purified kinase in a cell-free system. A widely used format is a luminescence-based assay that measures ATP consumption (indicative of kinase activity).

Principle: The amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation is inversely proportional to the kinase activity. A luciferase-based system is used to generate a luminescent signal from the remaining ATP. Inhibition of the kinase results in a higher luminescent signal.

Materials:

-

Recombinant human Akt1, Akt2, or Akt3 enzyme

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

This compound (or other test inhibitor)

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[3]

-

Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

96- or 384-well white assay plates

-

Luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, which is then serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).

-

Reaction Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase isoform to ensure accurate IC50 determination for ATP-competitive inhibitors.

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Signal Detection:

-

Stop the kinase reaction and deplete the unused ATP by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent). Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

-

Add the second reagent (e.g., Kinase Detection Reagent) which converts the generated ADP back to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity.

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

-

Cell-Based Proliferation Assay (Representative Protocol)

This protocol outlines a method to determine the effect of an inhibitor on the proliferation of cancer cell lines, which often have dysregulated Akt signaling. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for assessing cell viability.

Principle: The MTT tetrazolium salt is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., a line with known PI3K/Akt pathway activation)

-

Complete cell culture medium

-

This compound (or other test inhibitor)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Inhibitor Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

-

Mandatory Visualizations

PI3K/Akt Signaling Pathway

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by this compound.

Experimental Workflow for IC50 Determination

Caption: General experimental workflow for determining the IC50 of an inhibitor.

References

The Role of Akt1 in Metabolic Disease Research: A Technical Overview

A Note on the Specific Inhibitor Akt1-IN-6: Publicly available scientific literature and technical datasheets lack specific studies on the compound "this compound" in the context of metabolic disease research. Information is primarily available from chemical suppliers, identifying it as a potent pan-Akt inhibitor affecting Akt1, Akt2, and Akt3 isoforms. This guide will, therefore, focus on the broader, well-documented role of the Akt1 signaling pathway in metabolic diseases and will use data from other relevant Akt inhibitors to illustrate key concepts and experimental approaches.

Introduction to Akt1 in Metabolic Regulation

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cellular signaling, governing a wide array of processes including cell growth, proliferation, survival, and metabolism.[1][2] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3. While there is some overlap in their functions, they also exhibit distinct roles. Akt1 is ubiquitously expressed and has been traditionally associated with cell growth and survival.[3] However, emerging evidence highlights its significant and nuanced role in energy metabolism, making it a compelling target for therapeutic intervention in metabolic disorders such as obesity, type 2 diabetes, and insulin resistance.[2][4]

The activation of Akt is a critical step in the insulin signaling cascade. Following insulin binding to its receptor, a signaling cascade is initiated that leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane, leading to its phosphorylation and full activation.[5][6] Once activated, Akt1 phosphorylates a multitude of downstream substrates, thereby regulating key metabolic processes.

The PI3K/Akt Signaling Pathway in Metabolism

The PI3K/Akt pathway is a cornerstone of metabolic regulation, particularly in response to insulin. Its activation orchestrates a coordinated response to control glucose and lipid homeostasis.

Key Downstream Effectors and Their Metabolic Functions:

-

Glucose Metabolism: Activated Akt1 promotes glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue, by facilitating the translocation of the glucose transporter GLUT4 to the cell surface.[2] It also regulates glycogen synthesis by phosphorylating and inactivating glycogen synthase kinase 3 (GSK3), thereby promoting the storage of glucose as glycogen in the liver and muscle.[6] Furthermore, Akt signaling can suppress hepatic glucose production (gluconeogenesis) by inhibiting the transcription factor FoxO1, which controls the expression of key gluconeogenic enzymes.[2]

-

Lipid Metabolism: The PI3K/Akt pathway influences lipid metabolism by promoting the synthesis of fatty acids and triglycerides while inhibiting lipolysis.[7] This is partly achieved through the activation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor for lipogenic genes.

-

Protein Synthesis and Cell Growth: Akt1 is a potent activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[8] This function is particularly relevant in skeletal muscle, where Akt1 activation can lead to hypertrophy.[4]

Below is a diagram illustrating the central role of Akt1 in the insulin signaling pathway.

Caption: A simplified diagram of the Akt1 signaling pathway in response to insulin.

Quantitative Data on Akt Inhibition

While specific data for this compound in metabolic studies is unavailable, data from other Akt inhibitors and genetic models provide insights into the potential effects of Akt1 inhibition.

Table 1: In Vitro Potency of Selected Akt Inhibitors

| Compound Name | Target(s) | IC50 (nM) | Reference |

| This compound | Akt1 | <15 | [1] |

| AKT-IN-6 (Example 13) | Akt1, Akt2, Akt3 | <500 | [9][10][11] |

Note: The relationship between the two listed "Akt-IN-6" compounds is not definitively clear from the available data, but they are presented as distinct entities by some suppliers.

Table 2: Effects of Akt1 Modulation on Metabolic Parameters in Animal Models

| Model | Intervention | Key Metabolic Outcomes | Reference |

| Mice | Akt1 knockout | - Protected from diet-induced obesity- Increased energy expenditure- Improved insulin sensitivity on a high-fat diet | [12] |

| Mice (Double Transgenic) | Inducible Akt1 overexpression in skeletal muscle | - Reduced fat mass- Improved insulin sensitivity- Reduced blood glucose concentration | [4] |

| Mice (High-Fat Diet) | Increased basal Akt phosphorylation | - Associated with decreased mitochondrial production- Increased ectopic fat accumulation and oxidative stress | [13] |

Experimental Protocols in Akt1 Metabolic Research

Investigating the role of Akt1 and its inhibitors in metabolic disease involves a range of in vitro and in vivo experimental techniques. The following are representative protocols.

In Vitro Glucose Uptake Assay

This assay measures the uptake of glucose or a glucose analog (e.g., 2-deoxyglucose) into cultured cells, such as adipocytes or myotubes, and is a key functional readout of insulin signaling.

Objective: To determine the effect of an Akt1 inhibitor on insulin-stimulated glucose uptake.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12)

-

Akt1 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Insulin solution

-

Krebs-Ringer phosphate (KRP) buffer

-

2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Phloretin (glucose transport inhibitor)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed and differentiate cells in appropriate multi-well plates.

-

Serum-starve the cells for 2-4 hours prior to the assay.

-

Pre-incubate the cells with the Akt1 inhibitor at various concentrations or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes. A non-stimulated control group should be included.

-

Wash the cells with KRP buffer.

-

Add KRP buffer containing the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 5-10 minutes).

-

To determine non-specific uptake, a set of wells should be co-incubated with a glucose transport inhibitor like phloretin.

-

Stop the uptake by washing the cells rapidly with ice-cold KRP buffer.

-

Lyse the cells.

-

For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent analogs, measure the fluorescence using a plate reader.

-

Normalize the glucose uptake to the protein concentration of each well.

The workflow for a typical glucose uptake assay is depicted below.

Caption: A flowchart of the key steps in an in vitro glucose uptake assay.

Western Blotting for Akt Signaling Pathway Components

Western blotting is used to detect the levels and phosphorylation status of proteins in the Akt signaling cascade, providing a direct measure of pathway activation or inhibition.

Objective: To assess the effect of an Akt1 inhibitor on the phosphorylation of Akt and its downstream targets.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-total GSK3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates and determine protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

For analysis, strip the membrane and re-probe with an antibody for the total protein to normalize the phosphorylated protein levels.

Conclusion

Akt1 is a critical regulator of metabolic homeostasis, playing a key role in insulin signaling, glucose uptake, and lipid metabolism. While the specific compound this compound is described as a potent pan-Akt inhibitor, its application and effects in metabolic disease research have not been documented in the scientific literature. However, studies involving genetic manipulation of Akt1 and the use of other Akt inhibitors strongly suggest that targeting Akt1 could be a viable therapeutic strategy for metabolic disorders. Further research is needed to characterize the isoform selectivity and in vivo efficacy of specific inhibitors like this compound to fully understand their potential in treating conditions such as obesity and type 2 diabetes. The experimental protocols and data presentation formats outlined in this guide provide a framework for the evaluation of such compounds in metabolic disease research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Akt: A Potential Drug Target for Metabolic Syndrome [frontiersin.org]

- 3. Akt: A Potential Drug Target for Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolomic Analysis of Akt1-Mediated Muscle Hypertrophy in Models of Diet-Induced Obesity and Age-Related Fat Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AKTivation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Association of a genetic variant in AKT1 gene with features of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Akt isoforms and glucose homeostasis - the leptin connection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. AKT-IN-6 - MedChem Express [bioscience.co.uk]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Loss of Akt1 in Mice Increases Energy Expenditure and Protects against Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Increased basal level of Akt-dependent insulin signaling may be responsible for the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pan-Akt Inhibition in the Regulation of Apoptosis: A Technical Guide

Disclaimer: This technical guide focuses on the role of pan-Akt inhibitors in the regulation of apoptosis. The specific compound "Akt1-IN-6" appears to be a product identifier for a pan-Akt inhibitor with an in vitro IC50 of less than 500nM for all three Akt isoforms. However, there is a lack of specific published scientific literature available for "this compound". Therefore, this document will provide a comprehensive overview based on data from well-characterized, functionally similar pan-Akt inhibitors, such as MK-2206, GSK690693, AZD5363, and AT7867, to address the core topic of pan-Akt inhibition and apoptosis.

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in cell signaling pathways that govern cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis (programmed cell death). Akt exists in three highly homologous isoforms: Akt1, Akt2, and Akt3. Pan-Akt inhibitors, which target all three isoforms, have emerged as promising therapeutic agents for cancer by virtue of their ability to reinstate apoptotic signaling in cancer cells. This guide provides an in-depth technical overview of the mechanism of action of pan-Akt inhibitors in regulating apoptosis, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Mechanism of Action of Pan-Akt Inhibitors in Apoptosis Regulation

Pan-Akt inhibitors induce apoptosis through a multi-faceted approach that involves the modulation of several key downstream signaling molecules. The primary mechanism revolves around the inhibition of Akt's kinase activity, which in turn relieves the suppression of pro-apoptotic factors and diminishes the activity of anti-apoptotic proteins.

Activated Akt promotes cell survival by phosphorylating and inactivating a range of pro-apoptotic proteins, including Bad, caspase-9, and the Forkhead box O (FOXO) family of transcription factors.[1] By inhibiting Akt, pan-Akt inhibitors prevent these phosphorylation events, leading to the activation of these pro-apoptotic molecules. For instance, unphosphorylated Bad can bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting the release of cytochrome c from the mitochondria and initiating the caspase cascade. Similarly, active FOXO transcription factors can translocate to the nucleus and induce the expression of genes that promote apoptosis.

Furthermore, the PI3K/Akt pathway is intricately linked with the mTOR signaling pathway, which is a master regulator of cell growth and proliferation. Inhibition of Akt can lead to the downregulation of mTORC1 signaling, which can also contribute to the induction of apoptosis.

Quantitative Data on Pan-Akt Inhibitor-Mediated Apoptosis

The efficacy of pan-Akt inhibitors in inducing apoptosis varies across different cancer cell lines and is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells. The following tables summarize key quantitative data for several well-characterized pan-Akt inhibitors.

| Pan-Akt Inhibitor | Cell Line | IC50 for Cell Viability (µM) | Apoptosis Induction | Reference |

| MK-2206 | AGS (Gastric Cancer) | ~10 | 16.17% (in combination with cisplatin) | [2] |

| ZR75-1 (Breast Cancer) | ~0.15 | Dose-dependent increase in Annexin V positive cells | [3] | |

| Mia PaCa-2 (Pancreatic) | Not specified | Dose-dependent increase in apoptosis | [4] | |

| PC3 (Prostate Cancer) | 5 | PARP cleavage observed at 12 and 24h | [5] | |

| GSK690693 | Various Hematologic Cancers | <1 (for 55% of cell lines) | Induced apoptosis in sensitive ALL cell lines | [6] |

| BT474 (Breast Cancer) | 0.086 | Induced apoptosis at >100 nM | [7][8] | |

| LNCaP (Prostate Cancer) | 0.147 | Induced apoptosis at >100 nM | [7][8] | |

| AZD5363 | ECC-1 (Endometrial Cancer) | ~10 | Induced apoptosis in combination with doxorubicin | [9] |

| U-87 MG (Glioblastoma) | 45 | Induced cell death associated with apoptosis | [10] | |

| A172 (Glioblastoma) | 100 | Induced cell death associated with apoptosis | [10] | |

| AT7867 | HT29 (Colon Cancer) | 0.9-3 | Induced apoptosis | [11] |

| U87MG (Glioblastoma) | Not specified | Induced apoptosis in vitro and in vivo | [11][12] |

| Pan-Akt Inhibitor | Target | In Vitro IC50 / Ki (nM) | Reference |

| MK-2206 | Akt1 | 8 | [13] |

| Akt2 | 12 | [13] | |

| Akt3 | 65 | [13] | |

| GSK690693 | Akt1 | 2 | [7] |

| Akt2 | 13 | [7] | |

| Akt3 | 9 | [7] | |

| AZD5363 | Akt1 | 3 | [14] |

| Akt2 | 8 | [14] | |

| Akt3 | 8 | [14] | |

| AT7867 | Akt1 | 32 | [11] |

| Akt2 | 17 | [11] | |

| p70S6K | 80 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the impact of pan-Akt inhibitors on apoptosis.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of a pan-Akt inhibitor on the metabolic activity and proliferation of cancer cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pan-Akt inhibitor (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a pan-Akt inhibitor.

Protocol:

-

Seed cells in a 6-well plate and treat with the desired concentration of the pan-Akt inhibitor for the indicated time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[15]

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect changes in the expression and phosphorylation status of key proteins involved in the apoptotic pathway.

Protocol:

-

Treat cells with the pan-Akt inhibitor as required.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved PARP, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]

Signaling Pathways and Visualizations

The inhibition of Akt by pan-Akt inhibitors triggers a cascade of events that ultimately leads to apoptosis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways and experimental workflows.

Caption: PI3K/Akt signaling pathway and points of intervention by pan-Akt inhibitors leading to apoptosis.

References

- 1. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 2. Akt inhibitor MK-2206 enhances the effect of cisplatin in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitor MK-2206 reduces pancreatic cancer cell viability and increases the efficacy of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic biomarkers of response to the AKT inhibitor MK-2206 in pre-clinical models of human colorectal and prostate carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Pharmacologic inhibition of Akt in combination with chemotherapeutic agents effectively induces apoptosis in ovarian and endometrial cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combined treatments with AZD5363, AZD8542, curcumin or resveratrol induce death of human glioblastoma cells by suppressing the PI3K/AKT and SHH signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. thieme-connect.com [thieme-connect.com]

The Impact of Akt1 Inhibition on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a critical node in intracellular signaling pathways that govern cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This technical guide explores the impact of inhibiting Akt1 on cell cycle progression. While specific quantitative data and detailed experimental results for the inhibitor Akt1-IN-6 are not extensively available in the public domain, this document outlines the expected mechanistic consequences of Akt1 inhibition based on the well-established role of the Akt pathway in cell cycle control. Furthermore, it provides detailed experimental protocols and visualizations to aid researchers in investigating the effects of Akt1 inhibitors like this compound.

Introduction to Akt1 and the Cell Cycle

The Akt signaling pathway is a central regulator of cell growth and proliferation.[1] Activated Akt1 promotes cell cycle progression through the phosphorylation and regulation of a multitude of downstream substrates.[1] These substrates, in turn, influence the expression and activity of key cell cycle regulators, including cyclins and cyclin-dependent kinases (CDKs).[2] The progression through the different phases of the cell cycle (G1, S, G2, and M) is tightly controlled by the sequential activation and deactivation of cyclin-CDK complexes.[3]

Akt1 primarily influences the G1/S phase transition by:

-

Phosphorylating and inactivating glycogen synthase kinase 3β (GSK-3β): This leads to the stabilization and nuclear accumulation of cyclin D1.

-

Phosphorylating and inhibiting the FOXO family of transcription factors: This prevents the transcription of genes that promote cell cycle arrest, such as the CDK inhibitors p21Cip1 and p27Kip1.

-

Modulating the mTOR pathway: Akt can activate the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis required for cell growth and proliferation.

Inhibition of Akt1 is therefore expected to disrupt these processes, leading to cell cycle arrest and potentially apoptosis.

This compound: A Pan-Akt Inhibitor

This compound is a potent, small-molecule inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3) with an in vitro IC50 of less than 500 nM for each isoform.[1] As a pan-Akt inhibitor, its effects on the cell cycle will be a composite of inhibiting all three isoforms, though Akt1 is considered the primary isoform involved in cell proliferation.

Expected Impact of this compound on Cell Cycle Progression

Based on the known functions of the Akt pathway, treatment of cancer cells with this compound is anticipated to result in the following:

-

G1 Phase Arrest: By inhibiting Akt1, the downstream signaling cascade that promotes the G1/S transition will be blocked. This is expected to cause cells to accumulate in the G1 phase of the cell cycle.

-

Downregulation of G1/S Cyclins and CDKs: The inhibition of Akt1 should lead to a decrease in the expression and/or activity of key G1/S regulators.

-

Upregulation of CDK Inhibitors: Inhibition of Akt-mediated phosphorylation of FOXO transcription factors may lead to their nuclear translocation and the subsequent upregulation of CDK inhibitors.

-

Induction of Apoptosis: Prolonged cell cycle arrest and the inhibition of Akt's pro-survival signals can trigger programmed cell death.

The following table summarizes the expected quantitative outcomes from key experiments.

Table 1: Anticipated Quantitative Effects of this compound Treatment

| Parameter | Expected Outcome | Experimental Method |

| Cell Cycle Distribution | Increase in the percentage of cells in the G1 phase. Decrease in the percentage of cells in the S and G2/M phases. | Flow Cytometry (Propidium Iodide Staining) |

| Cyclin D1 Protein Levels | Decrease | Western Blot |

| Cyclin E Protein Levels | Decrease | Western Blot |

| CDK4/6 Protein Levels | Potential Decrease | Western Blot |

| CDK2 Protein Levels | Potential Decrease | Western Blot |

| p21Cip1 Protein Levels | Increase | Western Blot |

| p27Kip1 Protein Levels | Increase | Western Blot |

| Apoptosis | Increase in the percentage of apoptotic cells. | Flow Cytometry (Annexin V/PI Staining) |

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships within the Akt signaling pathway and the experimental procedures used to study the effects of inhibitors like this compound, the following diagrams have been generated using the DOT language.

Akt1 Signaling Pathway in Cell Cycle Regulation

References

Methodological & Application

Akt1-IN-6 solubility in DMSO and culture media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of Akt1-IN-6, a potent pan-Akt inhibitor. The following sections cover its solubility in Dimethyl Sulfoxide (DMSO) and common cell culture media, guidelines for the preparation of stock and working solutions, and a protocol for assessing its stability in aqueous solutions.

Introduction to this compound

This compound is a small molecule inhibitor that targets the serine/threonine kinase Akt (also known as Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of the Akt signaling pathway is implicated in various diseases, including cancer and diabetes, making its inhibitors valuable tools for research and drug development.

Solubility Data

The solubility of a compound is a critical factor for its effective use in in vitro and in vivo studies. The following tables summarize the known solubility of this compound in DMSO and provide general guidance for its solubility in cell culture media.

Table 1: Solubility of this compound in DMSO

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| DMSO | 125 mg/mL[1][2] | 320.98 mM[1][2] | Requires sonication for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO.[1] |

Note on Cell Culture Media Solubility:

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions into cell culture media.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex the tube for 1-2 minutes to aid dissolution.

-

If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes.

-

Visually inspect the solution to ensure complete dissolution and absence of particulates.

-